molecular formula C21H20N2O4 B2658393 Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-17-0

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2658393
CAS RN: 899993-17-0
M. Wt: 364.401
InChI Key: XLIHOZKZBOOJDT-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity/basicity, and redox potential .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis, Characterization, and In Vitro Pharmacological Screening : A study detailed the synthesis of various dihydropyrimidinone derivatives, including reactions that may resemble the processes involving Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. The synthesized compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. Furthermore, some compounds exhibited noteworthy antioxidant properties (Dey et al., 2022).

Synthesis and Anticancer Evaluation

  • Synthesis and Anticancer Evaluation of Pyrazole Derivatives : Another research focused on synthesizing and evaluating the anticancer activity of pyrazole derivatives. Although the specific compound was not directly studied, the methodologies and biological evaluations provide a framework for understanding how such compounds could be explored for anticancer properties (Bekircan et al., 2008).

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone : This study synthesized and tested the antimicrobial efficacy of a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds. The research highlights the synthetic routes and the antimicrobial potential of these compounds, suggesting a pathway for developing new antimicrobial agents (Sarvaiya et al., 2019).

Unusual Synthetic Protocols

  • Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate : A study that presented an unusual protocol for synthesizing a pyrazole derivative. This research might offer insights into alternative synthetic pathways that could be applicable to the compound of interest, showcasing the structural characterization and potential pharmacological relevance (Achutha et al., 2017).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating cellular processes .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

properties

IUPAC Name

ethyl 4-[(2-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-10-8-7-9-15(16)2)13-19(24)23(22-20)17-11-5-4-6-12-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIHOZKZBOOJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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